4-Nitro-Dl-Phenylalanine Hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

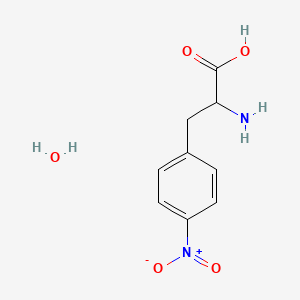

4-Nitro-Dl-Phenylalanine Hydrate is a useful research compound. Its molecular formula is C9H12N2O5 and its molecular weight is 228.204. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

4-Nitro-DL-phenylalanine hydrate is a versatile amino acid derivative with significant applications in biochemical research and pharmaceutical development . It is also known as p-Nitro-DL-phenylalanine hydrate or 2-Amino-3-(4-nitrophenyl)propionic acid hydrate .

Applications

This compound is widely utilized in various research areas :

- Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceuticals, particularly drugs targeting neurological disorders .

- Biochemical Research: It is used in studies to understand protein interactions and enzyme activities, aiding researchers in exploring the mechanisms of action of different biomolecules .

- Analytical Chemistry: The compound is employed as a standard in chromatographic techniques, assisting in the quantification and analysis of amino acids in complex mixtures .

- Food Industry: It can be utilized in food science research to study the effects of nitro-substituted amino acids on flavor and aroma compounds in food products .

- Material Science: It is investigated for potential applications in developing new materials, particularly in the synthesis of polymers with enhanced properties .

Scientific Research Applications

4-Nitro-D-phenylalanine hydrate has applications in scientific research, including:

- Chemistry: It is used in the synthesis of peptides and other organic compounds due to its unique structure and reactivity.

- Biology: It serves as a building block in the study of protein structure and function, particularly in the context of nitroaromatic compounds.

- Medicine: Research is ongoing into its potential therapeutic applications, including its role in antimicrobial peptide synthesis.

- Industry: It is used in the production of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals.

Biological Activities

4-Nitro-D-phenylalanine hydrate (4-NO2-D-Phe) is a derivative of phenylalanine, modified by the introduction of a nitro group at the para position of the phenyl ring. This modification influences its biological activity, making it a subject of interest in medicinal chemistry, biochemistry, and pharmacology.

Key Mechanisms:

- Enzyme Inhibition: Studies suggest that 4-NO2-D-Phe can inhibit specific enzymes, which may have therapeutic implications for conditions involving metabolic dysregulation.

- Protein Interaction: The nitro group can serve as a spectroscopic probe, aiding in the study of protein structure and dynamics through techniques like electron paramagnetic resonance (EPR) and nuclear magnetic resonance (NMR).

- Antimicrobial Activity: Preliminary studies indicate potential antibacterial properties, possibly through binding interactions with bacterial cell receptors.

This compound has several applications across different scientific domains:

- Biochemistry: Utilized as a building block in peptide synthesis and protein studies.

- Medicinal Chemistry: Investigated for its role in developing novel therapeutic agents targeting specific proteins involved in diseases such as cancer.

- Chemical Synthesis: Employed in reactions requiring specific modifications of amino acid structures.

Case Studies

- Enzyme Inhibition: A study explored the inhibitory effects of 4-NO2-D-Phe on a specific enzyme involved in neurotransmitter metabolism. Results indicated a significant reduction in enzyme activity, suggesting potential applications in treating neurodegenerative diseases.

- Protein Folding Studies: Research involving 4-NO2-D-Phe has been conducted to understand protein folding mechanisms. The presence of the nitro group was shown to affect folding stability, providing insights into misfolding diseases like Alzheimer's.

Eigenschaften

IUPAC Name |

2-amino-3-(4-nitrophenyl)propanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZDHJRNUIXKLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.